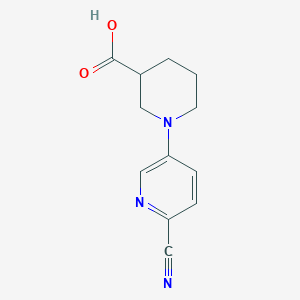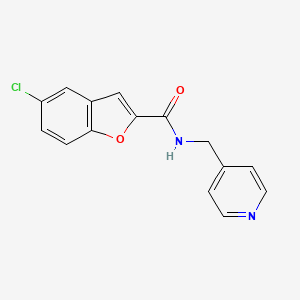![molecular formula C12H17N3O B6647111 [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone, also known as 4-AMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of pyridin-3-ylmethanone and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone is complex and not fully understood. It is believed to act as a dopamine reuptake inhibitor, which leads to increased dopamine levels in the brain. This increase in dopamine is thought to contribute to the compound's potential as a treatment for addiction and depression. [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has also been shown to interact with the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects
[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improved mood and cognitive function. It has also been investigated for its potential as a treatment for addiction, as it may reduce the rewarding effects of drugs of abuse. Additionally, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone in lab experiments is its specificity. This compound has been shown to interact with a variety of receptors and enzymes in the body, which makes it a useful pharmacological tool for investigating these targets. Additionally, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
One of the limitations of using [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone in lab experiments is its potential for toxicity. This compound has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has not been extensively studied in humans, which means that its safety profile is not well understood.
Direcciones Futuras
There are many potential future directions for research on [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone. One area of interest is its potential as a treatment for addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, which makes it a promising candidate for the development of new addiction treatments. Additionally, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has been investigated for its potential as a treatment for depression and cognitive impairment, which are areas where there is a significant need for new treatments.
Another potential future direction for research on [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone is its use as a pharmacological tool. This compound has been shown to interact with a variety of receptors and enzymes in the body, which makes it a useful tool for investigating these targets. Additionally, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
Conclusion
In conclusion, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a wide range of biochemical and physiological effects and has been investigated for its potential as a treatment for a variety of medical conditions. While there are limitations to its use in lab experiments, [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone remains a promising candidate for the development of new pharmacological tools and treatments.
Métodos De Síntesis
The synthesis of [4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone involves the reaction of pyridin-3-ylmethanone with 4-aminomethyl-2-methylpyrrolidine in the presence of a suitable solvent and reagents. The reaction is typically carried out under reflux conditions and requires careful control of temperature and reaction time. The resulting product is purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone has been used extensively in scientific research due to its potential as a pharmacological tool. This compound has been shown to interact with a variety of receptors and enzymes in the body, including the dopamine transporter, sigma-1 receptor, and nicotinic acetylcholine receptor. It has also been investigated for its potential as a treatment for a variety of medical conditions, including addiction, depression, and cognitive impairment.
Propiedades
IUPAC Name |
[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-5-10(6-13)8-15(9)12(16)11-3-2-4-14-7-11/h2-4,7,9-10H,5-6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYHPTJWVPCMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CN=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[2-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647064.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)
![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)
